Cas no 1956332-02-7 (Thiazolo[3,2-b][1,2,4]triazole, 5-(3,4-difluorophenyl)-6-methyl-)
![Thiazolo[3,2-b][1,2,4]triazole, 5-(3,4-difluorophenyl)-6-methyl- structure](https://ja.kuujia.com/scimg/cas/1956332-02-7x500.png)
Thiazolo[3,2-b][1,2,4]triazole, 5-(3,4-difluorophenyl)-6-methyl- 化学的及び物理的性質
名前と識別子
-
- Thiazolo[3,2-b][1,2,4]triazole, 5-(3,4-difluorophenyl)-6-methyl-
-
- インチ: 1S/C11H7F2N3S/c1-6-10(17-11-14-5-15-16(6)11)7-2-3-8(12)9(13)4-7/h2-5H,1H3
- InChIKey: WGUVNAKFDQMLJU-UHFFFAOYSA-N
- ほほえんだ: N1=CN=C2SC(C3=CC=C(F)C(F)=C3)=C(C)N12
Thiazolo[3,2-b][1,2,4]triazole, 5-(3,4-difluorophenyl)-6-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM513473-1g |
5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole |
1956332-02-7 | 97% | 1g |
$1208 | 2023-03-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD441711-1g |
5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole |
1956332-02-7 | 97% | 1g |
¥8358.0 | 2023-03-12 |
Thiazolo[3,2-b][1,2,4]triazole, 5-(3,4-difluorophenyl)-6-methyl- 関連文献
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
Thiazolo[3,2-b][1,2,4]triazole, 5-(3,4-difluorophenyl)-6-methyl-に関する追加情報
Thiazolo[3,2-b][1,2,4]triazole, 5-(3,4-difluorophenyl)-6-methyl- (CAS No. 1956332-02-7): A Comprehensive Overview in Modern Chemical Biology
The compound Thiazolo[3,2-b][1,2,4]triazole, 5-(3,4-difluorophenyl)-6-methyl- (CAS No. 1956332-02-7) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the field of chemical biology and pharmaceutical research. This tricyclic scaffold combines a thiazole ring with a triazole moiety, creating a unique structural framework that exhibits diverse biological activities. The presence of 5-(3,4-difluorophenyl) and 6-methyl substituents further enhances its pharmacological potential by influencing its electronic properties and interactions with biological targets.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in drug discovery due to their inherent ability to mimic natural biomolecules and interact with biological systems. The Thiazolo[3,2-b][1,2,4]triazole scaffold has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring in this compound not only enhances its metabolic stability but also modulates its binding affinity to various enzymes and receptors.
The structural features of Thiazolo[3,2-b][1,2,4]triazole, 5-(3,4-difluorophenyl)-6-methyl- make it an attractive candidate for further investigation in medicinal chemistry. The combination of the thiazole and triazole rings provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic applications. For instance, the methyl group at the 6-position can be modified to optimize solubility and bioavailability.
Recent studies have highlighted the potential of this compound as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. The ability of Thiazolo[3,2-b][1,2,4]triazole derivatives to inhibit kinase activity has been demonstrated in several preclinical studies. The fluorine substituents are particularly important in this context as they can enhance binding interactions by increasing lipophilicity and reducing metabolic degradation.
The synthesis of Thiazolo[3,2-b][1,2,4]triazole derivatives has been optimized through various methodologies to improve yield and purity. One common approach involves cyclocondensation reactions between thioamides and amidines under controlled conditions. The introduction of fluorine atoms can be achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies have enabled the production of a library of compounds for biological evaluation.
Beyond its kinase inhibitory activity, Thiazolo[3,2-b][1,2,4]triazole has shown promise in other therapeutic areas. For example, it has been investigated for its potential as an antiviral agent due to its ability to disrupt viral replication cycles. The tricyclic core is well-suited for interacting with viral proteins and enzymes, making it a valuable scaffold for developing new antiviral drugs.
The pharmacokinetic properties of this compound are also of great interest. Studies have demonstrated that modifications to the phenyl ring can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these parameters, researchers can enhance the compound's therapeutic efficacy while minimizing side effects.
In conclusion, Thiazolo[3,2-b][1,2,4]triazole, particularly the derivative with CAS No. 1956332-02-7 bearing substituents at positions 5-(3',4'-difluorophenyl) and 6-methyl, represents a promising lead compound in chemical biology and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further development into novel therapeutic agents.
1956332-02-7 (Thiazolo[3,2-b][1,2,4]triazole, 5-(3,4-difluorophenyl)-6-methyl-) 関連製品
- 2171252-08-5((3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2639464-53-0(5-(tert-butoxy)carbonyl-1-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid)
- 1023351-28-1(N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide)
- 1040646-21-6(2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide)
- 859523-84-5(1-4-(cyclopentylamino)piperidin-1-ylethan-1-one)
- 2138192-57-9(7-Ethenylthieno[3,2-c]pyridine-2-carboxylic acid)
- 1806852-90-3(5-(Aminomethyl)-4-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine)
- 27871-89-2(Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate)
- 2172520-53-3(2-(4-hydroxythian-4-yl)-2-methylbutanoic acid)
- 1481480-76-5(Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate)



